Δ-5(6)-炔诺酮醋酸酯

描述

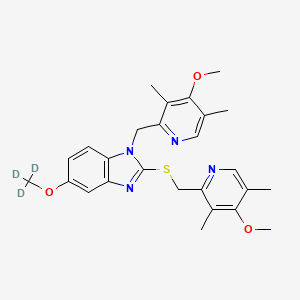

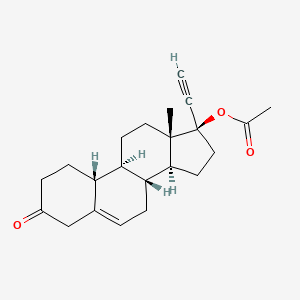

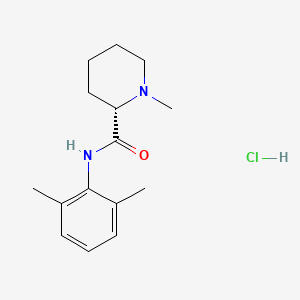

Delta-5(6)-Norethindrone Acetate, also known as 19-nor-5-androstenedione or 5-ene-3β-acetoxy-19-nor-δ4, is a synthetic steroid hormone that is commonly used in scientific research. It is a derivative of norethindrone, which is a progestin hormone that is used in hormonal contraceptives. Delta-5(6)-Norethindrone Acetate has a similar structure to norethindrone, but with a modified carbon ring system. This modification gives it unique properties that make it useful in a variety of research applications.

科学研究应用

化学合成和药物分析

- Δ-5(6)-炔诺酮醋酸酯(NA)及其氧化转化产物在药物分析中至关重要。这些产物的合成使其可以用作参考物质和标准品,极大地增强了散装化学品或制剂产品中 NA 的分析(Ekhato et al., 2002)。

分析方法开发

- 已开发并验证了一种新的 RP-HPLC-DAD 方法,用于测定片剂形式的 NA 的降解产物和杂质。此方法强调特异性、准确性和成本效益,证明对稳定性、在制品和质量控制分析至关重要(Islam et al., 2017)。

基于纳米颗粒的药物递送

- 研究重点是将 NA 用于纳米颗粒液体药物制剂中以控制药物释放。RP-HPLC 方法已有效用于评估溶出介质中的 NA,为检查这些创新药物递送系统中 NA 的释放提供了一种精确、简单且特异的技术(Aster et al., 2022)。

治疗应用

- NA 已被用于腺肌症和子宫内膜异位症等疾病的医疗管理。研究表明其在减轻症状方面的有效性,为症状管理提供了一种非手术替代方案(Muneyyirci-Delale et al., 2012)。

作用机制

Target of Action

Delta-5(6)-Norethindrone Acetate primarily targets the Delta-5 and Delta-6 desaturases . These enzymes, encoded respectively by FADS1 and FADS2 genes, are the rate-limiting enzymes for polyunsaturated fatty acid (PUFA) conversion and are recognized as main determinants of PUFA levels .

Mode of Action

The compound interacts with its targets, the Delta-5 and Delta-6 desaturases, influencing their activity . The D6D-mediated conversion of either alpha-linolenic acid (ALA) to stearidonic acid (SA, 18:4 ω-3) or linoleic acid (LA) to gamma-linolenic acid (GLA, 18:3 ω-6) is the rate-limiting step of both ω-3 and ω-6 PUFA metabolic pathways .

Biochemical Pathways

The affected pathways involve the conversion of PUFAs. Alterations of D5D/D6D activity have been associated with several diseases, from metabolic derangements to neuropsychiatric illnesses, from type 2 diabetes to cardiovascular disease, from inflammation to tumorigenesis .

Result of Action

The molecular and cellular effects of Delta-5(6)-Norethindrone Acetate’s action are primarily seen in the alteration of PUFA levels. This can have pleiotropic influences in health and disease, affecting various physiological and pathological processes related to lipids .

Action Environment

The action, efficacy, and stability of Delta-5(6)-Norethindrone Acetate can be influenced by environmental factors, particularly the dietary intake of PUFAs . The relative prevalence of ω-3 and ω-6 PUFAs in the diet can influence the associations between FADS1/FADS2 gene variants and D5D/D6D activities .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYGOTULHKNOFI-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858214 | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Didehydronorethindrone acetate | |

CAS RN |

1175129-26-6 | |

| Record name | 19-Norpregn-5-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175129266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORPREGN-5-EN-20-YN-3-ONE, 17-(ACETYLOXY)-, (17.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMG2T3UXE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

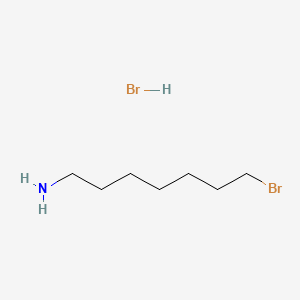

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)